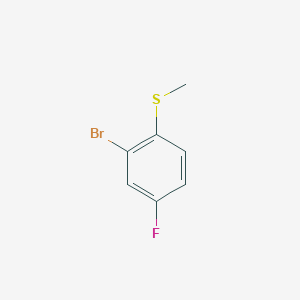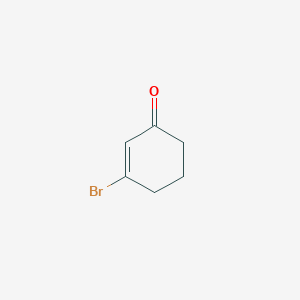
3-Bromocyclohex-2-enone
概要
説明
3-Bromocyclohex-2-enone (BCHE) is an organic compound belonging to the cyclohexenone family. It is a colorless liquid with a pungent odor. BCHE is a versatile chemical reagent used in a variety of chemical synthesis processes, as well as in scientific research. It can be used as a precursor for a variety of chemical compounds, and is also used as a catalyst in certain reactions. BCHE has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.
科学的研究の応用
Photocyclization in Organic Synthesis
3-Bromocyclohex-2-enone has been utilized in photocyclization reactions. Krohn and Wunschhofer (2002) demonstrated its use in synthesizing 2,3-dihydro-1H-phenanthren-4-ones via photocyclization of 3-styrylcyclohex-2-enones. The study highlights the potential of this compound in forming complex organic compounds, valuable in synthetic organic chemistry (Krohn & Wunschhofer, 2002).
Heterocyclization in Chemical Synthesis
Majumdar et al. (2003) explored the heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone, revealing its capability to produce bridged heterocycles. This signifies the chemical's importance in creating diverse and complex heterocyclic compounds (Majumdar, Samanta, & Basu, 2003).
Isoxazole Synthesis
Easton et al. (1994) reported the use of this compound derivatives in synthesizing isoxazoles. The study demonstrates the compound's role in nitrile oxide cycloadditions, crucial for producing isoxazoles, which have applications in pharmaceuticals and agrochemicals (Easton et al., 1994).
Nucleophilic Substitution Reactions
Pitea and Favini (1972) investigated reactions involving this compound with piperidine, demonstrating its reactivity in nucleophilic substitution processes. This research contributes to understanding the compound's behavior in organic synthesis (Pitea & Favini, 1972).
Liquid Crystal Synthesis
Bezborodov et al. (2001) utilized this compound derivatives in the synthesis of liquid crystalline compounds. The research shows its potential in creating materials with unique optical and electronic properties, relevant in display technologies (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).
Diels-Alder Reactions
Lofstrand et al. (2019) researched the use of this compound in Diels-Alder reactions, a fundamental synthetic strategy in chemistry. Their work illuminates its role in creating complex organic frameworks, essential in medicinal chemistry and materials science (Lofstrand, McIntosh, Almehmadi, & West, 2019).
Safety and Hazards
作用機序
Target of Action
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .
特性
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. This compound served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and this compound in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over this compound in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and this compound effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


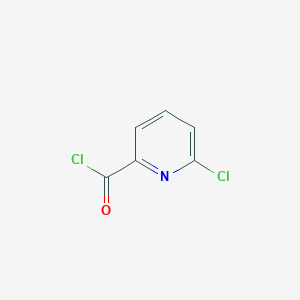
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)


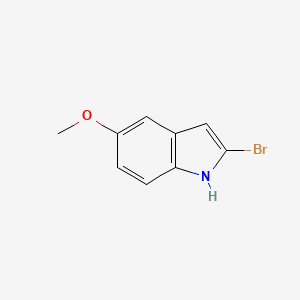
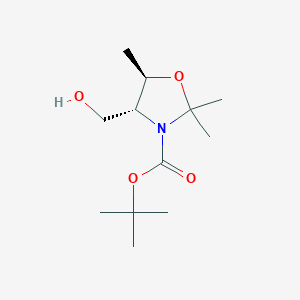
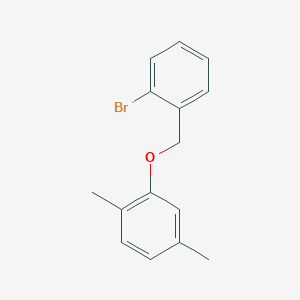
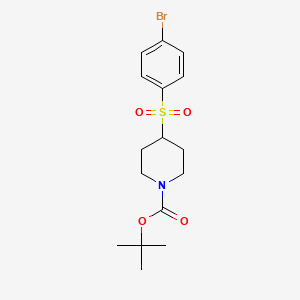
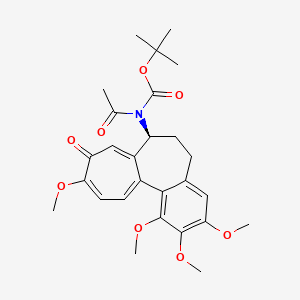
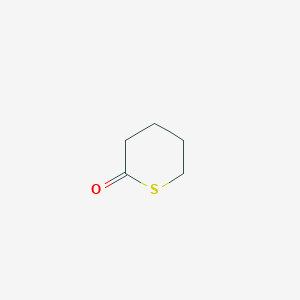
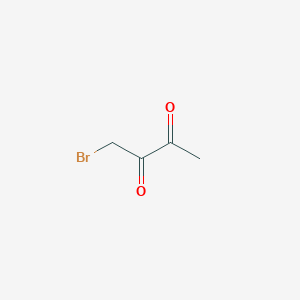

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
